(2R,3R,4S,5S,6R)-2-[(3E,11E)-1,13-dihydroxytrideca-3,11-dien-5,7,9-triyn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Overview
Description
The compound (2R,3R,4S,5S,6R)-2-[(3E,11E)-1,13-dihydroxytrideca-3,11-dien-5,7,9-triyn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a unique trideca-dien-triyn structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-2-[(3E,11E)-1,13-dihydroxytrideca-3,11-dien-5,7,9-triyn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multi-step organic synthesis. The process begins with the preparation of the trideca-3,11-dien-5,7,9-triyn backbone, which is achieved through a series of coupling reactions involving alkynes and alkenes. The hydroxyl groups are introduced via selective oxidation reactions, and the final glycosylation step attaches the oxane ring to the trideca-dien-triyn structure.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure precision and efficiency. The reaction conditions are carefully controlled to maintain the stereochemistry of the molecule, and purification techniques such as chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s reactive functional groups allow it to interact with various biomolecules, making it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry
In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S,6R)-2-[(3E,11E)-1,13-dihydroxytrideca-3,11-dien-5,7,9-triyn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, altering their activity. Additionally, the trideca-dien-triyn structure can participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S,6R)-2-[(3E,11E)-1,13-dihydroxytrideca-3,11-dien-5,7,9-triyn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol: is similar to other polyhydroxylated compounds such as sugars and sugar derivatives.
Polyynes: Compounds with multiple triple bonds, similar to the trideca-dien-triyn structure.
Polyenes: Compounds with multiple double bonds, similar to the dien structure.
Uniqueness
The uniqueness of this compound lies in its combination of polyhydroxylation and the trideca-dien-triyn structure. This combination provides a versatile platform for chemical modifications and interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(3E,11E)-1,13-dihydroxytrideca-3,11-dien-5,7,9-triyn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O8/c20-11-9-7-5-3-1-2-4-6-8-10-14(12-21)26-19-18(25)17(24)16(23)15(13-22)27-19/h7-10,14-25H,11-13H2/b9-7+,10-8+/t14?,15-,16-,17+,18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZZZQVIHAHEOK-KIJMVZGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC#CC#CC#CC=CC(CO)OC1C(C(C(C(O1)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C#CC#CC#C/C=C/C(CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142928-28-7 | |
Record name | Bipinnatpolyacetyloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142928287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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